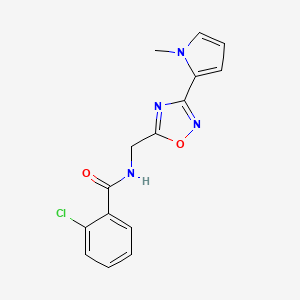

2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

説明

特性

IUPAC Name |

2-chloro-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2/c1-20-8-4-7-12(20)14-18-13(22-19-14)9-17-15(21)10-5-2-3-6-11(10)16/h2-8H,9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKPHOEJUODCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

-

Pyrrole Synthesis: : The pyrrole moiety can be introduced through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

-

Coupling Reactions: : The final step involves coupling the oxadiazole and pyrrole-containing intermediate with a benzoyl chloride derivative. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.

化学反応の分析

Types of Reactions

-

Substitution Reactions: : The chloro group on the benzamide ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

-

Oxidation and Reduction: : The pyrrole and oxadiazole rings can participate in oxidation and reduction reactions. For example, the pyrrole ring can be oxidized to form pyrrolinones under specific conditions.

-

Cyclization Reactions: : The compound can undergo intramolecular cyclization reactions, especially under acidic or basic conditions, leading to the formation of fused ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation of the pyrrole ring can produce pyrrolinones.

科学的研究の応用

Chemistry

In chemistry, 2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole and pyrrole rings suggests possible bioactivity, making it a candidate for drug development. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to evaluate its therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals.

作用機序

The mechanism by which 2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug candidate, it may bind to specific enzymes or receptors, inhibiting or activating their function. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting normal cellular processes.

類似化合物との比較

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the evidence:

Key Observations

Benzamide Derivatives :

- The target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide share a benzamide backbone but differ in substituents. The 2-chloro group in the target may enhance metabolic stability compared to the 3-methyl and hydroxy groups in the latter, which are designed for directing metal-catalyzed reactions.

- Thio-containing benzamide derivatives (e.g., compounds in ) exhibit modified pharmacokinetic profiles due to sulfur's polarizability, whereas the target's pyrrole group may enhance lipophilicity and π-π stacking interactions .

Oxadiazole vs. Pyrazole-carboxamide derivatives () often exhibit distinct hydrogen-bonding capabilities due to their nitrogen-rich cores, which could influence receptor binding compared to the target's benzamide-oxadiazole framework.

Substituent Effects :

- Bromophenyl-substituted oxadiazoles () are heavier and more lipophilic than the target's methylpyrrole-substituted analog, which may affect membrane permeability and bioavailability .

- The nitro group in 's benzamide derivative introduces strong electron-withdrawing effects, contrasting with the target's balanced chloro (electron-withdrawing) and pyrrole (electron-donating) substituents .

生物活性

2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, a compound with the CAS number 2034408-57-4, is a novel derivative of the 1,2,4-oxadiazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 316.74 g/mol. The structure features a chloro-substituted benzamide linked to a pyrrole and an oxadiazole moiety, which are known for their diverse biological properties.

| Property | Value |

|---|---|

| CAS Number | 2034408-57-4 |

| Molecular Formula | C₁₅H₁₃ClN₄O₂ |

| Molecular Weight | 316.74 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. In a study focusing on similar derivatives, compounds showed IC50 values ranging from 92.4 μM against various cancer cell lines including human colon adenocarcinoma and lung carcinoma . The incorporation of the pyrrole ring in this compound is hypothesized to enhance its interaction with biological targets involved in cancer proliferation.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented. Compounds similar to this compound have demonstrated activity against various bacterial strains. For instance, pyrrole-benzamide derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus . This suggests that the compound may also possess significant antibacterial properties.

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways in target cells. For instance, oxadiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival . Additionally, they may interact with other targets such as carbonic anhydrase and various kinases involved in signaling pathways relevant to cancer progression .

Case Study 1: Anticancer Efficacy

In an experimental model using human cancer cell lines (e.g., A549 for lung cancer), derivatives similar to this compound were tested for their antiproliferative effects. Results indicated that these compounds significantly reduced cell viability at concentrations correlating with their structural modifications. The study highlighted the importance of the oxadiazole group in enhancing anticancer activity.

Case Study 2: Antimicrobial Testing

A comparative analysis was conducted on various pyrrole-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed that the tested derivatives exhibited stronger activity against Gram-positive bacteria compared to their Gram-negative counterparts. This differential activity underscores the potential for developing targeted antimicrobial therapies based on structural modifications of oxadiazole and pyrrole derivatives.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-oxadiazole core via cyclization of a nitrile oxide with an amidoxime precursor.

- Step 2: Methylation or alkylation at the oxadiazole C3 position to introduce the 1-methylpyrrole substituent.

- Step 3: Coupling the oxadiazole intermediate with 2-chlorobenzamide via a methylene linker using amide bond formation (e.g., EDC/HOBt coupling).

Q. Key Parameters :

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and substitution patterns (e.g., ¹H/¹³C NMR for pyrrole protons and benzamide aromatic signals) .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- HPLC : Assess purity (>95% for biological assays) .

Q. How can researchers determine solubility and stability for in vitro assays?

- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability :

- pH Stability : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .

- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory bioactivity data across assay models?

Example: Discrepancies in IC₅₀ values between enzyme inhibition and cell-based assays may arise from:

- Membrane Permeability : Use logP calculations (e.g., ACD/Labs) or Caco-2 assays to assess passive diffusion .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions .

Q. How can structure-activity relationship (SAR) studies improve target affinity?

-

Substitution Patterns :

-

Linker Optimization : Replace methylene with ethylene to enhance conformational flexibility .

Q. What computational methods predict binding modes and guide SAR?

Q. How can crystallography resolve ambiguities in regiochemistry or tautomerism?

Q. What in vivo models validate target engagement and efficacy?

- Acute Inflammation : Carrageenan-induced paw edema (rodent) with dose-dependent IL-6 suppression .

- Neuropathic Pain : L5 spinal nerve ligation model; measure tactile allodynia reversal (e.g., von Frey filaments) .

Notes

- For synthesis scale-up, optimize via continuous flow reactors to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。